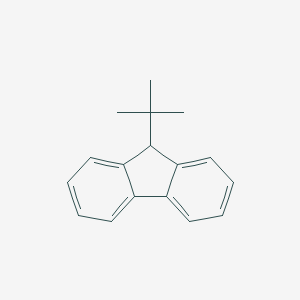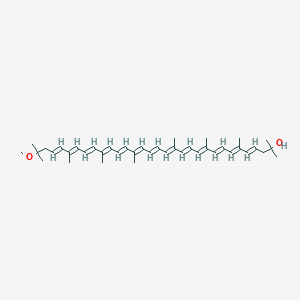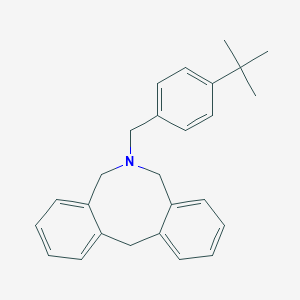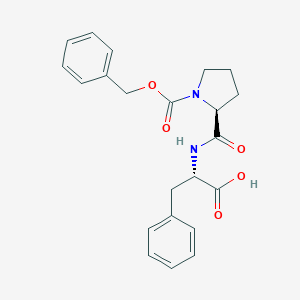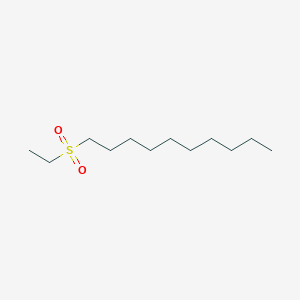
1-(Ethanesulfonyl)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethanesulfonyl)decane, also known as ES-10, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. It is a highly versatile molecule that can be used in a variety of applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-(Ethanesulfonyl)decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. This makes it a valuable tool for studying the mechanisms of action of various compounds and developing new drugs and therapies.
Biochemische Und Physiologische Effekte
1-(Ethanesulfonyl)decane has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Ethanesulfonyl)decane is its versatility, which allows it to be used in a wide range of scientific research applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(Ethanesulfonyl)decane. One area of interest is the development of new drugs and therapies based on its biochemical and physiological effects. Another area of research is the study of its mechanism of action and its potential use as a tool for studying other compounds and biological processes. Additionally, there is potential for the development of new synthetic methods for 1-(Ethanesulfonyl)decane and related compounds, which could lead to the discovery of novel compounds with useful properties.
Synthesemethoden
The synthesis of 1-(Ethanesulfonyl)decane involves the reaction of decylmagnesium bromide with ethanesulfonyl chloride in the presence of a catalyst. This process can be carried out in a laboratory setting using standard equipment and techniques, making it a relatively straightforward procedure.
Wissenschaftliche Forschungsanwendungen
1-(Ethanesulfonyl)decane has been used in a wide range of scientific research applications, including the synthesis of novel compounds for drug discovery and development. It has also been used to study the biochemical and physiological effects of various compounds, including hormones, enzymes, and neurotransmitters.
Eigenschaften
CAS-Nummer |
18287-90-6 |
|---|---|
Produktname |
1-(Ethanesulfonyl)decane |
Molekularformel |
C12H26O2S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1-ethylsulfonyldecane |
InChI |
InChI=1S/C12H26O2S/c1-3-5-6-7-8-9-10-11-12-15(13,14)4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
ZYTIEPJEHPBYBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)CC |
Kanonische SMILES |
CCCCCCCCCCS(=O)(=O)CC |
Synonyme |
1-(Ethylsulfonyl)decane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



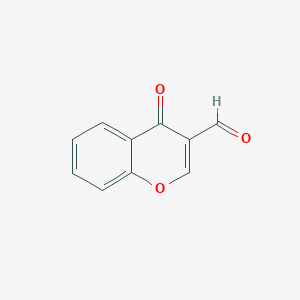
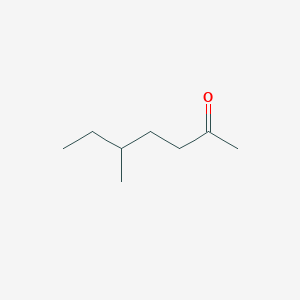
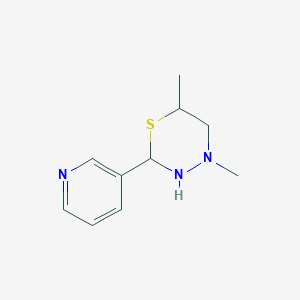
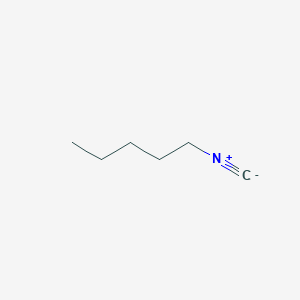
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
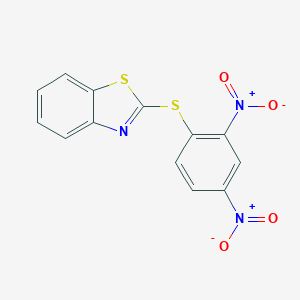
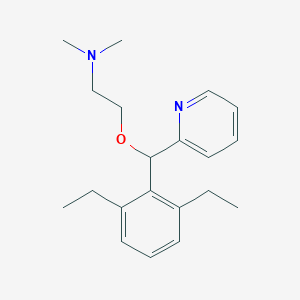
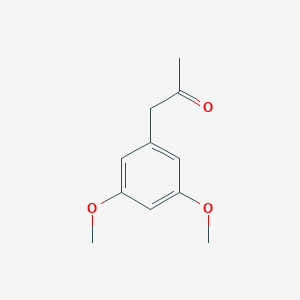
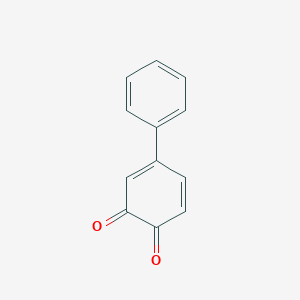
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
